N-(3-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine
Description
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-methoxy-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-13(6-7-14-2)9-10-4-3-5-11(12)8-10/h3-5,8H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEAWWZXTLDJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)CC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine typically involves the reaction of 3-bromobenzyl chloride with N-(2-methoxyethyl)-N-methylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
Substitution: Products include azido derivatives or thiocyanate derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
*logP values estimated using ChemDraw or similar tools.
Biological Activity
N-(3-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine is a synthetic organic compound characterized by its unique structure, which includes a bromobenzyl group, a methoxyethyl group, and a methylamine moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C₁₁H₁₆BrNO
- Molecular Weight : 258.15 g/mol
- CAS Number : 1119452-92-4
The presence of the bromine atom is significant as it can influence the compound's reactivity and biological activity. The compound's synthesis typically involves the reaction of 3-bromobenzyl chloride with N-(2-methoxyethyl)-N-methylamine under basic conditions in an organic solvent like dichloromethane or toluene .
The biological activity of this compound is primarily attributed to its interactions with various biological targets. These interactions may involve modulation of enzyme activity or receptor binding, which can have implications in therapeutic applications.
Potential Biological Targets
- Enzymes : The compound may act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.
- Receptors : Preliminary studies suggest potential interactions with neurological receptors, indicating possible effects on neurotransmission and cognitive functions .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Antiproliferative Activity : Research has indicated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess such properties .
- Neuropharmacological Effects : Interaction studies have shown that structurally related compounds can influence neurological functions, potentially leading to applications in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₁H₁₆BrNO | Potential enzyme modulator, neuroactive |
| N-(4-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine | C₁₁H₁₆BrNO | Investigated for binding affinity with neurological receptors |
| Avrainvillamide | C₁₃H₁₅N₂O₂ | Antiproliferative and antimicrobial properties |
Synthesis and Industrial Applications
The synthesis of this compound is typically achieved through a straightforward reaction process involving common reagents. This compound serves as an intermediate in organic synthesis and has potential applications in the pharmaceutical industry for developing new therapeutic agents .
Industrial Production Methods
Industrial methods for producing this compound often utilize continuous flow reactors to enhance efficiency and yield. The scalability of these methods is crucial for meeting the demands of pharmaceutical research and development.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(3-bromobenzyl)-N-(2-methoxyethyl)-N-methylamine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via alkylation of secondary amines. For example, a two-step approach involves:
Methylation : Reacting a secondary amine (e.g., N-(3-bromobenzyl)-N-(2-methoxyethyl)amine) with methyl iodide in the presence of a base like KCO in acetonitrile at 60–80°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity.
- Optimization : Solvent polarity and temperature significantly affect regioselectivity. Polar aprotic solvents (e.g., DMF) improve yield for bulky substituents .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- H NMR : Key peaks include:
- 3.1–3.3 ppm (N–CH, singlet).
- 4.3 ppm (N–CH–O from 2-methoxyethyl, triplet).
- 7.2–7.4 ppm (aromatic protons from 3-bromobenzyl, multiplet).
- LC-MS : Molecular ion peak at m/z 286–288 (M+H) with isotopic pattern confirming bromine .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology :
- Degradation Pathways : Hydrolysis of the methoxy group in acidic conditions or oxidation of the tertiary amine.
- Stability Tests : Store at –20°C under inert gas (N/Ar) to prevent moisture absorption. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation .
Advanced Research Questions
Q. How does the steric hindrance of the 3-bromobenzyl group influence reactivity in nucleophilic substitution reactions?
- Methodology :
- Computational Analysis : DFT calculations (B3LYP/6-31G*) reveal steric effects reduce electrophilicity at the benzyl carbon.
- Experimental Validation : Compare reaction rates with analogs (e.g., 4-bromo or non-brominated derivatives). The 3-bromo substituent decreases SN2 reactivity by 40% due to ortho-hindrance .
Q. What strategies resolve contradictions in pharmacological activity data for tertiary amines with bromo/methoxy substituents?
- Methodology :
- Meta-Analysis : Cross-reference data from receptor-binding assays (e.g., GPCR targets) and ADMET profiles.
- Case Study : Discrepancies in IC values (e.g., µ-opioid receptor vs. serotonin receptors) may arise from assay-specific buffer conditions (pH, ionic strength). Standardize protocols using HEPES buffer (pH 7.4) with 0.1% BSA .
Q. How can computational modeling predict the compound’s solubility and membrane permeability?
- Methodology :
- Molecular Dynamics (MD) : Simulate partition coefficients (logP) using tools like Schrödinger’s QikProp. Predicted logP = 2.1 ± 0.3 aligns with experimental shake-flask data (logP = 2.4).
- Solubility : COSMO-RS predicts 0.8 mg/mL in water, validated via nephelometry .
Experimental Design & Data Analysis
Design a protocol to study the compound’s role as a catalyst in CO fixation reactions.
- Methodology :
Reaction Setup : Combine the amine with CO (1 atm) and hydrosilane (e.g., PhSiH) in THF at 60°C for 24 hours.
Product Analysis : C NMR tracks formamide formation (δ = 160–165 ppm). GC-MS quantifies N-methylamine byproducts.
- Key Variables : Catalyst loading (5–10 mol%) and silane choice (PhSiH vs. EtSiH) affect selectivity .
Q. How to analyze contradictory data in regioselectivity during alkylation reactions?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
